BOC-L-phenylalanine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

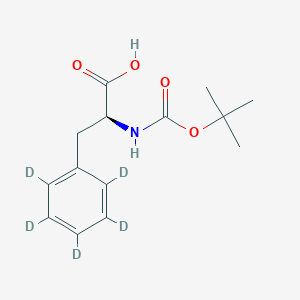

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-MEKJEUOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584373 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121695-40-7 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to BOC-L-phenylalanine-d5: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for BOC-L-phenylalanine-d5. This deuterated, protected amino acid is a valuable tool in various scientific disciplines, particularly in peptide synthesis, proteomics, and analytical chemistry.

Core Chemical and Physical Properties

This compound, a stable isotope-labeled derivative of L-phenylalanine, features a tert-butyloxycarbonyl (BOC) protecting group on the α-amino group and five deuterium atoms on the phenyl ring. This unique structure makes it an ideal internal standard for quantitative mass spectrometry and a building block for the synthesis of labeled peptides.[1][2]

| Property | Value | Reference |

| Chemical Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | [3] |

| Synonyms | N-Boc-L-phenyl-d5-alanine, Boc-L-phenylalanine (ring-D5) | [3][4] |

| CAS Number | 121695-40-7 | [4] |

| Molecular Formula | C₁₄H₁₄D₅NO₄ | [5] |

| Molecular Weight | 270.34 g/mol | [4] |

| Appearance | White powder | [6] |

| Melting Point | 80 - 90 °C (for non-deuterated) | [6] |

| Storage Temperature | +2°C to +8°C, desiccated, protected from light | [4] |

| Solubility | Soluble in organic solvents such as methanol, DCM, and DMF. | [1] |

Key Applications in Research and Development

The primary applications of this compound stem from its isotopic labeling and the presence of the acid-labile BOC protecting group.

-

Internal Standard in Mass Spectrometry: Due to its near-identical chemical and physical properties to its non-deuterated counterpart, this compound is an excellent internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) analyses.[2][7] It allows for the correction of variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification of L-phenylalanine or related compounds in complex biological matrices.[7][8]

-

Peptide Synthesis: this compound is a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a labeled phenylalanine residue into a peptide sequence.[3][9] The BOC group protects the amine during the coupling reaction and can be selectively removed under acidic conditions.[]

-

Biomolecular NMR: The deuterium labeling can be advantageous in biomolecular NMR studies to simplify complex spectra or to probe specific interactions involving the phenylalanine residue.[4]

-

Metabolic and Pharmacokinetic Studies: As a tracer, it can be used to study the in vivo fate of phenylalanine, including its incorporation into proteins and its metabolic pathways.[2]

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte (e.g., L-phenylalanine) in a biological sample.

Materials:

-

This compound

-

Analyte standard

-

Biological matrix (e.g., plasma, tissue homogenate)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte and this compound (internal standard, IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

-

Preparation of Working Solutions:

-

Prepare a series of calibration standards by spiking the analyte stock solution into the biological matrix at various concentrations.

-

Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent.

-

-

Sample Preparation:

-

To 50 µL of each calibration standard and unknown sample, add 150 µL of the working internal standard solution.

-

Vortex the samples for 1 minute to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the samples onto an appropriate LC column (e.g., C18).

-

Develop a gradient elution method to separate the analyte and the internal standard.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples using the calibration curve.

-

Caption: General workflow for LC-MS/MS analysis using an internal standard.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a single coupling cycle in a manual Boc-SPPS process to incorporate this compound into a peptide chain.

Materials:

-

This compound

-

Resin with a free amino group (e.g., aminomethyl resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

BOC Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[9]

-

Drain the TFA solution and wash the resin with DCM (3 times), followed by isopropanol (1 time), and then DCM again (3 times).[9]

-

-

Neutralization:

-

Add a solution of 5% DIEA in DCM and agitate for 2 minutes.

-

Drain the DIEA solution and repeat the neutralization step.[9]

-

Wash the resin with DCM (3 times).

-

-

Coupling:

-

Dissolve this compound (3 equivalents) and DCC (3 equivalents) in a minimal amount of DCM/DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2-4 hours at room temperature.[9]

-

-

Washing:

-

Drain the coupling solution and wash the resin with DCM, DMF, and isopropanol to remove excess reagents and byproducts.

-

This cycle is repeated with the next desired amino acid until the peptide synthesis is complete.

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

BOC Group Deprotection in Solution Phase

This protocol describes a general procedure for the removal of the BOC protecting group from a molecule in solution.

Materials:

-

BOC-protected compound (e.g., this compound)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent

Procedure:

-

Dissolve the BOC-protected compound in DCM.

-

Add an excess of TFA (e.g., 25-50% v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[11][12]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[12]

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

The resulting product is the deprotected amine salt (e.g., trifluoroacetate or hydrochloride salt), which can be used in the next step or purified further.

Caption: General scheme for BOC deprotection.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of the non-deuterated BOC-L-phenylalanine shows characteristic signals for the tert-butyl group (a singlet around 1.36 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the phenyl ring (around 7.26 ppm).[13] For this compound, the signals corresponding to the aromatic protons will be absent due to the deuterium substitution. The signals for the α- and β-protons may show slightly different splitting patterns due to the absence of coupling to the deuterons on the ring.

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak that is 5 Da higher than its non-deuterated counterpart, confirming the incorporation of five deuterium atoms.[4] This mass shift is the basis for its use as an internal standard.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 4. L-Phenylalanine-ð-ð¡-Boc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-2157-1 [isotope.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. commonorganicchemistry.com [commonorganicchemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Purification of BOC-L-phenylalanine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-L-phenylalanine-d5 (BOC-L-phenylalanine-d5). This isotopically labeled amino acid is a critical reagent in various research and development applications, particularly as an internal standard for quantitative analysis in mass spectrometry-based proteomics and metabolic studies.[1][2] This document outlines detailed experimental protocols, data summaries, and workflow visualizations to assist researchers in the successful preparation of this compound.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the deuteration of the phenyl ring of L-phenylalanine to produce L-phenylalanine-d5. The second step is the protection of the α-amino group with a tert-butyloxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc anhydride). The final product is then purified to a high degree using extraction and crystallization techniques.

Below is a diagram illustrating the overall experimental workflow.

Experimental Protocols

Step 1: Synthesis of L-Phenylalanine-d5

The deuteration of the aromatic ring of phenylalanine can be achieved via catalytic exchange using deuterium oxide (D₂O) as the deuterium source. This method has been shown to be effective for achieving high levels of deuteration for aromatic amino acids.[3]

Materials:

-

L-Phenylalanine

-

Platinum on carbon (Pt/C, 5-10% w/w)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

2-Propanol (optional, as co-solvent)

-

High-pressure reaction vessel (e.g., Parr reactor)

Procedure:

-

Place L-phenylalanine and a catalytic amount of Pt/C into a Teflon-lined high-pressure reaction vessel.

-

Add D₂O and, if necessary, a co-solvent like 2-propanol to ensure solubility.

-

Seal the vessel and purge with an inert gas (e.g., Argon) before pressurizing with D₂ gas (optional, but can enhance exchange).

-

Heat the reaction mixture to a high temperature (e.g., 170-200°C) for 24 hours with constant stirring.[3] The optimal temperature may require adjustment to balance deuteration efficiency against potential decomposition.[3]

-

After cooling the reactor to room temperature, vent any excess pressure.

-

Filter the reaction mixture to remove the Pt/C catalyst.

-

Remove the solvent (D₂O and any co-solvent) under reduced pressure to yield crude L-phenylalanine-d5.

-

The product can be used directly in the next step or purified further by recrystallization from a water/ethanol mixture.

Step 2: Synthesis of this compound

This protocol is adapted from a well-established and safe procedure for the N-tert-butoxycarbonylation of L-phenylalanine using di-tert-butyl dicarbonate.[4]

Materials:

-

L-Phenylalanine-d5 (from Step 1)

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium hydroxide (NaOH)

-

tert-Butyl alcohol

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl ether (or Ethyl acetate)

-

Hexane (or Pentane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a four-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium hydroxide (1.1 mol equivalent) in water.

-

With stirring, add L-phenylalanine-d5 (1.0 mol equivalent) at room temperature, followed by tert-butyl alcohol. Stir until a clear solution is obtained.[4]

-

Add di-tert-butyl dicarbonate (1.0 mol equivalent), liquefied if necessary, dropwise over 1 hour. The reaction is exothermic, and the temperature may rise to 30-35°C.[4]

-

Continue stirring the mixture overnight at room temperature to ensure the reaction goes to completion.

-

Acidify the reaction mixture to a pH of 1-1.5 by the careful addition of a pre-prepared aqueous solution of potassium hydrogen sulfate.[4] This should be done in an ice bath to control the temperature. Copious evolution of CO₂ will occur.

-

Extract the resulting turbid mixture with four portions of ethyl ether or ethyl acetate.[4]

-

Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C.[4] The resulting product is typically a yellowish oil or a semi-solid.

Purification Protocol

The crude this compound oil obtained from the synthesis requires purification to remove unreacted starting materials and by-products. Crystallization is a highly effective method.[5]

Materials:

-

Crude this compound oil

-

Hexane (or cyclohexane, pentane)

-

Small seed crystal of pure BOC-L-phenylalanine (optional, but recommended)

Procedure:

-

Transfer the crude oily product to a suitable flask.

-

Add a small amount of hexane and stir. If available, add a seed crystal of pure product to induce crystallization.[5]

-

Allow the mixture to stand overnight. Additional portions of hexane can be added incrementally with stirring to facilitate the precipitation of a white solid.[4][5]

-

Once crystallization is complete, collect the white precipitate by filtration using a Büchner funnel.

-

Wash the solid with cold pentane or hexane to remove any remaining impurities.[4]

-

Dry the final product under reduced pressure at ambient temperature to a constant weight. A yield of 78-87% of pure white BOC-L-phenylalanine can be expected.[4]

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of BOC-L-phenylalanine. The values for the d5-labeled compound are expected to be nearly identical to the unlabeled analogue, with a slight increase in molecular weight.

Table 1: Synthesis Yield and Purity

| Step | Product | Typical Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| BOC Protection & Crystallization | BOC-L-phenylalanine | 78-87% | >99% | [4] |

| Seeded Crystallization | BOC-L-phenylalanine | 89-91% | 99.1-99.2% |[5] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

|---|---|---|

| This compound | ||

| Molecular Weight | 270.34 g/mol | [6][7] |

| BOC-L-phenylalanine (Unlabeled) | ||

| Molecular Weight | 265.30 g/mol | |

| Appearance | White crystalline powder | [8] |

| Melting Point | 85-88°C | [4] |

| Specific Rotation [α]D²⁰ | +25.5° (c=1, ethanol) | [4] |

| Solubility | Soluble in ethanol, methylene chloride; Insoluble in water, aliphatic hydrocarbons |[8] |

Application: Use as an Internal Standard

This compound is primarily used as an internal standard in mass spectrometry for the precise quantification of its unlabeled counterpart in complex biological samples. After deprotection, the resulting L-phenylalanine-d5 is chemically identical to the analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer.

The diagram below illustrates its role in a typical LC-MS/MS proteomics workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 6. L-Phenylalanine-ð-ð¡-Boc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-2157-1 [isotope.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. BOC-L-Phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to BOC-L-phenylalanine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BOC-L-phenylalanine-d5, a deuterated and protected derivative of the essential amino acid L-phenylalanine. This guide will cover its chemical structure, physical properties, synthesis, and key applications in research and pharmaceutical development, with a focus on its role as an internal standard and a building block in peptide synthesis.

Chemical Identity and Physical Properties

This compound, also known as N-(tert-Butoxycarbonyl)-L-phenylalanine-d5, is a synthetically modified amino acid. The tert-butoxycarbonyl (BOC) group protects the primary amine, preventing unwanted side reactions during peptide synthesis. The five deuterium atoms on the phenyl ring make it a valuable tool for mass spectrometry-based quantitative analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 121695-40-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄D₅NO₄ | [3] |

| Molecular Weight | 270.34 g/mol | [1][3] |

| Appearance | White crystalline powder | [4] |

| Chemical Purity | ≥98% | [1] |

| Isotopic Enrichment | ≥98 atom % D | [5] |

| Melting Point | 85-87 °C (for non-deuterated) | [6] |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, N-methyl-2-pyrrolidone. Insoluble in water and petroleum ether. | [4][6] |

| Storage | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | [1][4] |

Chemical Structure

The structure of this compound consists of an L-phenylalanine molecule where the amino group is protected by a tert-butoxycarbonyl (BOC) group, and the five hydrogen atoms on the phenyl ring are replaced with deuterium atoms.

Figure 1. Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved by reacting L-phenylalanine-d5 with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This method is a standard procedure for the N-protection of amino acids.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of N-tert-butoxycarbonyl-L-phenylalanine.[4][6][7]

Materials:

-

L-phenylalanine-d5

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

tert-Butanol

-

Water

-

Saturated citric acid solution or potassium hydrogen sulfate

-

Ethyl ether or other suitable organic solvent for extraction

-

Hexane or pentane for precipitation/washing

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve L-phenylalanine-d5 and sodium hydroxide in water.

-

Add tert-butanol to the solution.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise with stirring. A white precipitate may form.

-

Allow the reaction to proceed overnight at room temperature.

-

Acidify the mixture to a pH of 1-1.5 by the slow addition of a saturated citric acid solution. This will be accompanied by the evolution of carbon dioxide.

-

Extract the product into an organic solvent such as ethyl ether.

-

Wash the combined organic layers with water and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Treat the resulting oil or solid with hexane or pentane to induce crystallization.

-

Collect the white precipitate by filtration, wash with cold pentane, and dry under vacuum.

Applications in Research and Drug Development

This compound is a versatile tool with significant applications in proteomics, drug discovery, and development.

Internal Standard for Quantitative Analysis

Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of L-phenylalanine or its metabolites in biological samples using mass spectrometry (MS) based techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[8][9] The deuterium atoms give it a higher mass than the endogenous analyte, allowing for its distinct detection while having nearly identical chemical and physical properties. This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly accurate quantification.

Below is a diagram illustrating the general workflow for using this compound as an internal standard.

Peptide Synthesis

The BOC protecting group is widely used in solid-phase peptide synthesis (SPPS).[10] this compound can be used as a building block to introduce a deuterated phenylalanine residue at a specific position within a peptide sequence. This can be useful for:

-

Structural studies: Using nuclear magnetic resonance (NMR) spectroscopy to probe the structure and dynamics of peptides.

-

Metabolic studies: Tracking the fate of a peptide in vitro or in vivo.

The BOC group is stable under basic and nucleophilic conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence.[10]

Logical Relationships in Application

The utility of this compound in various research applications is interconnected. The diagram below illustrates the logical flow from its fundamental properties to its advanced applications.

Conclusion

This compound is a valuable chemical tool for researchers in the fields of analytical chemistry, biochemistry, and pharmaceutical sciences. Its unique combination of a protecting group and stable isotope labeling makes it indispensable for accurate quantification of L-phenylalanine and for the synthesis of isotopically labeled peptides for structural and metabolic studies. This guide provides the foundational knowledge for the effective application of this compound in a research and development setting.

References

- 1. L-Phenylalanine-ð-ð¡-Boc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-2157-1 [isotope.com]

- 2. N-Boc-L-phenyl-d5-alanine | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Page loading... [wap.guidechem.com]

- 5. L-Phenyl-d5-alanine ≥98 atom % D, ≥99% (CP) | 56253-90-8 [sigmaaldrich.com]

- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to Deuterium-Labeled L-Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled L-phenylalanine derivatives, invaluable tools in modern research and drug development. By strategically replacing hydrogen atoms with their stable isotope, deuterium, researchers can subtly modify the physicochemical properties of these derivatives, leading to profound applications in metabolic studies, pharmacokinetic optimization, and mechanistic investigations. This document details the synthesis, analysis, and key applications of these compounds, presenting quantitative data in accessible formats and providing detailed experimental methodologies.

Core Principles of Deuterium Labeling

The substitution of hydrogen with deuterium, a heavier and stable isotope, forms a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly minor alteration underpins the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered due to isotopic substitution at or near the bond-breaking site. In drug development, the KIE is leveraged to enhance the pharmacokinetic profiles of therapeutic agents. By deuterating specific metabolically vulnerable sites on a drug molecule, its enzymatic degradation can be slowed, potentially leading to a longer half-life, increased systemic exposure, and a reduction in the formation of toxic metabolites.

Deuterium-labeled compounds also serve as essential tracers in metabolic research. Their distinct mass allows for precise tracking and quantification in biological systems using mass spectrometry, providing unparalleled insights into metabolic pathways and protein turnover rates.

Synthesis of Deuterium-Labeled L-Phenylalanine Derivatives

The introduction of deuterium into L-phenylalanine can be achieved at various positions, primarily on the aromatic ring or the aliphatic side-chain. The choice of synthetic strategy depends on the desired labeling pattern and the required level of isotopic enrichment.

Ring-Deuterated L-Phenylalanine Derivatives

Ring deuteration is often employed to study the aromatic hydroxylation of L-phenylalanine to L-tyrosine, a critical step in its metabolism.

Table 1: Synthesis of Ring-Deuterated L-Phenylalanine Derivatives

| Derivative | Method | Reagents and Conditions | Isotopic Enrichment (%) | Overall Yield (%) | Reference |

| L-Phenylalanine-d5 | Acid-catalyzed H/D exchange | 85% D₂SO₄, 50 °C, 2.5 days | >90 | Not specified | [1] |

| [4-¹³C, 2,3,5,6-²H₄]4-fluoro-L-phenylalanine | Multi-step chemical synthesis | [2-¹³C] acetone, D₂O, various reagents | >95 | 27 | [2] |

-

Materials: L-phenylalanine, 85% Deuterated sulfuric acid (D₂SO₄).

-

Procedure:

-

Dissolve L-phenylalanine in 85% D₂SO₄.

-

Heat the mixture at 50 °C for 2.5 days in a sealed vessel.

-

Carefully neutralize the reaction mixture with a suitable base (e.g., BaCO₃) to precipitate the sulfate ions.

-

Filter the mixture to remove the precipitate.

-

Lyophilize the filtrate to obtain L-phenylalanine-d5.

-

-

Analysis: Determine the isotopic enrichment by mass spectrometry and ¹H NMR spectroscopy.

Side-Chain-Deuterated L-Phenylalanine Derivatives

Deuteration of the side-chain is useful for investigating enzymatic reactions involving the α- or β-carbons, such as transamination or decarboxylation.

Table 2: Synthesis of Side-Chain-Deuterated L-Phenylalanine Derivatives

| Derivative | Method | Reagents and Conditions | Isotopic Enrichment (%) | Overall Yield (%) | Reference |

| L-Phenylalanine-2,3,3-d3 | Catalytic reduction and enzymatic deacylation | D₂, 10% Pd/C, renal acylase | 94.9 | 18 | [3][4] |

| L-Phenylalanine-3,3-d2 | Pd/C-Al-D₂O facilitated H-D exchange | Pd/C, Al, D₂O, 170 °C | High (specific value not stated) | High (specific value not stated) | [5] |

-

Materials: Benzaldehyde-d6, N-acetylglycine, acetic anhydride, sodium acetate, 10% Palladium on carbon (Pd/C), deuterium gas (D₂), renal acylase.

-

Procedure:

-

Synthesize the 2-methyl oxazolone derivative of benzaldehyde-d6.

-

Hydrolyze the oxazolone to obtain α-acetamido-cinnamic acid-d6.

-

Perform catalytic reduction (deuteriumation) of the α-acetamido-cinnamic acid-d6 using D₂ gas and 10% Pd/C as a catalyst to yield N-acetyl-DL-phenylalanine-2,3,3-d3.

-

Carry out enzymatic deacylation of the N-acetyl-DL-phenylalanine-2,3,3-d3 using renal acylase to stereoselectively yield L-phenylalanine-2,3,3-d3.

-

-

Analysis: Monitor the enzymatic deacylation using ¹H NMR by observing the disappearance of the N-acetyl proton signal. Determine the final isotopic enrichment by mass spectrometry.

Analytical Methods

Mass spectrometry (MS) is the primary analytical technique for characterizing deuterium-labeled compounds. It allows for the precise determination of isotopic enrichment and the elucidation of fragmentation patterns.

Table 3: Mass Spectrometric Analysis of L-Phenylalanine-d1 (α-deuterated)

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 167.2 | Protonated molecular ion |

| [M-COOH]⁺ | 122.1 | Loss of the carboxyl group |

| [M-NH₂-COOH]⁺ | 104.1 | Loss of the amino and carboxyl groups |

| [C₇H₆D]⁺ | 92.1 | Tropylium-d1 ion (benzyl fragment) |

Data predicted based on the fragmentation of unlabeled L-phenylalanine.[6]

-

Instrumentation: Electrospray ionization mass spectrometer (ESI-MS) coupled with a suitable chromatographic system (e.g., HPLC or UPLC).

-

Sample Preparation: Dissolve the deuterated L-phenylalanine derivative in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

MS Parameters:

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-30 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak and compare it to the theoretical mass of the deuterated compound.

-

Analyze the fragmentation pattern to confirm the position of the deuterium label.

-

Calculate the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated species.

-

Applications in Research and Drug Development

Metabolic Studies

Deuterium-labeled L-phenylalanine is a powerful tracer for studying metabolic pathways in vivo and in vitro. By introducing a deuterated analog into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.[7] This approach is crucial for determining protein turnover rates and elucidating complex metabolic networks.

Figure 1: Simplified metabolic pathway of L-Phenylalanine.

Pharmacokinetic Studies and the Kinetic Isotope Effect

The kinetic isotope effect (KIE) is a cornerstone of utilizing deuterated compounds in drug development. By replacing hydrogen with deuterium at a site of metabolic attack, the rate of enzymatic cleavage of that bond can be significantly reduced. This can lead to improved pharmacokinetic properties.

Table 4: Kinetic Isotope Effects in Phenylalanine Metabolism

| Enzyme | Substrate | KIE (kH/kD) | Significance | Reference |

| Phenylalanine Hydroxylase | [²H₅]-Phenylalanine | 1.2 - 1.4 | Modest effect on the overall rate-limiting step. | [8] |

| L-phenylalanine oxidase | [α-²H]-DL-methionine | 5.4 | Significant effect on the reductive half-reaction. | [9] |

| Cytochrome P450(BM-3) | p-xylene | 7.3 ± 2 | Large effect, indicating C-H bond cleavage is rate-limiting. | [10] |

Figure 2: General workflow for an ADME study using a deuterated drug candidate.

Commercial Availability

A variety of deuterium-labeled L-phenylalanine derivatives are commercially available from specialized chemical suppliers. These compounds are offered with different labeling patterns and isotopic purities to suit various research needs.

Table 5: Examples of Commercially Available Deuterium-Labeled L-Phenylalanine Derivatives

| Product Name | CAS Number | Supplier Examples |

| L-Phenylalanine-d5 | 141259-22-3 | MedChemExpress |

| L-Phenylalanine-3,3-d2 | 221346-31-2 | Sigma-Aldrich, Cambridge Isotope Laboratories |

| DL-3-Phenylalanine-d | Not specified | MedChemExpress |

| L-Phenylalanine-d2 | Not specified | MedChemExpress |

This is not an exhaustive list and availability may vary. Researchers should consult the catalogs of chemical suppliers for the most up-to-date information.

Conclusion

Deuterium-labeled L-phenylalanine derivatives are versatile and powerful tools for researchers, scientists, and drug development professionals. Their applications, rooted in the principles of isotopic tracing and the kinetic isotope effect, provide deep insights into metabolic processes and offer a strategic approach to optimizing the pharmacokinetic properties of therapeutic agents. The synthetic methodologies and analytical techniques outlined in this guide provide a solid foundation for the effective utilization of these valuable compounds in advancing scientific knowledge and developing novel therapeutics.

References

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic isotope effect of the L-phenylalanine oxidase from Pseudomonas sp. P-501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of kinetic isotope effects to delineate the role of phenylalanine 87 in P450(BM-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc-Protected Amino Acids

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among these, the tert-butyloxycarbonyl (Boc) group has historically played a pivotal role, enabling the construction of complex peptide chains through a robust and well-established methodology. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of Boc-protected amino acids in solid-phase peptide synthesis (SPPS).

The Chemistry of Boc Protection and Deprotection

The Boc group is a urethane-type protecting group that temporarily blocks the α-amino group of an amino acid, preventing it from participating in unwanted side reactions during peptide bond formation. Its widespread use stems from its ease of introduction and its selective removal under specific acidic conditions.

Mechanism of Boc Protection

The introduction of the Boc group onto an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((Boc)₂O), in the presence of a base. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc-anhydride.

The Analytical Engine: A Technical Guide to the Mechanism of Action of BOC-L-phenylalanine-d5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BOC-L-phenylalanine-d5 is a specialized chemical tool whose "mechanism of action" is not pharmacological but analytical. It serves as a high-purity, stable isotope-labeled (SIL) internal standard for use in quantitative bioanalysis by mass spectrometry. The incorporation of five deuterium atoms (d5) provides a distinct mass shift, allowing it to be differentiated from the endogenous, unlabeled L-phenylalanine, while the tert-butyloxycarbonyl (Boc) protecting group on the amino function facilitates specific chemical manipulations during sample preparation. This guide provides an in-depth exploration of its core function, application in metabolic studies, detailed experimental protocols, and the biochemical pathways it helps to elucidate.

Core Mechanism: Isotope Dilution Mass Spectrometry

The primary function of this compound is to enable highly accurate and precise quantification of L-phenylalanine in complex biological matrices such as plasma, serum, and tissue extracts. This is achieved through the principle of Isotope Dilution Mass Spectrometry (IDMS).[1]

The core concept of IDMS involves adding a known quantity of the stable isotope-labeled internal standard (this compound) to a sample at the earliest stage of preparation.[1] Because the deuterated standard is chemically identical to the endogenous analyte (L-phenylalanine), it experiences the same processing variations, including extraction losses, matrix effects (ion suppression or enhancement), and derivatization inefficiencies.[1] A mass spectrometer can distinguish between the light (endogenous) and heavy (deuterated) versions of the molecule based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a precise concentration of the endogenous L-phenylalanine can be calculated, effectively normalizing for any analytical variability.[1]

The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine. In the context of using this compound as an internal standard for L-phenylalanine analysis, this group must be removed during the sample preparation process to yield L-phenylalanine-d5. This ensures that the internal standard and the analyte have identical chemical structures and chromatographic behavior.[2]

Application in Metabolic Research: Tracing the Fate of Phenylalanine

Beyond its role as an internal standard, deuterated phenylalanine is a powerful tracer for studying the in vivo metabolism and pharmacokinetics of this essential amino acid.[3] By introducing L-phenylalanine-d5 into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The primary metabolic pathway for phenylalanine is its conversion to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase.[4] Tracer studies using deuterated phenylalanine have been instrumental in determining the kinetics of this conversion and understanding metabolic disorders such as phenylketonuria (PKU), where this pathway is deficient.[4]

Quantitative Data from Tracer Studies

The following table summarizes pharmacokinetic data from a study where a healthy human subject was administered L-phenylalanine-d5. This data illustrates the type of quantitative information that can be obtained using this tracer.

| Parameter | Value | Unit | Reference |

| Maximum Plasma Concentration (Cmax) | 0.1 | mg/100 ml | [3] |

| Time to Maximum Concentration (Tmax) | 2 | hr | [3] |

| Plasma Half-life (t½) | 0.5 | hr | [3] |

Table 1: Pharmacokinetic parameters of L-phenylalanine-d5 in a human subject.

Detailed Experimental Protocols

The following protocols are representative methodologies for the use of this compound as an internal standard for the quantification of L-phenylalanine in plasma by LC-MS/MS.

Preparation of Stock Solutions and Internal Standard Spiking

-

This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Internal Standard Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL. This working solution will be used to spike all samples, calibration standards, and quality controls.

Sample Preparation, Protein Precipitation, and Boc Deprotection

This protocol combines protein removal and Boc deprotection in a single phase.

-

Sample Aliquoting: To 100 µL of plasma sample, calibration standard, or quality control in a microcentrifuge tube, add 20 µL of the 10 µg/mL working internal standard solution.

-

Protein Precipitation and Deprotection: Add 400 µL of a protein precipitation solution consisting of acetonitrile containing 2% trifluoroacetic acid (TFA). The TFA will facilitate the cleavage of the Boc group.[2][5]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.

-

Incubation: Allow the mixture to stand at 4°C for 20 minutes to complete the precipitation and deprotection reaction.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the LC-MS mobile phase (e.g., 0.1% formic acid in water/acetonitrile, 95:5 v/v) for analysis.

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for separating phenylalanine.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

L-phenylalanine: m/z 166.1 → 120.1

-

L-phenylalanine-d5: m/z 171.1 → 125.1

-

This table provides example MRM transitions. These should be optimized for the specific instrument being used.

Visualizing Workflows and Pathways

Signaling and Metabolic Pathways

The primary metabolic fate of L-phenylalanine is its hydroxylation to L-tyrosine. This pathway is critical for the synthesis of catecholamine neurotransmitters.

Experimental Workflows

The workflow for using this compound as an internal standard in a typical bioanalytical laboratory is a multi-step process designed to ensure accuracy and reproducibility.

Conclusion

This compound is a sophisticated analytical tool, not a therapeutic agent. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, providing a robust and reliable method for the precise quantification of L-phenylalanine in biological systems. The Boc protecting group offers a strategic advantage in synthetic applications and requires a specific deprotection step when used as an internal standard for the native amino acid. Its use as a tracer has also been pivotal in elucidating the metabolic pathways of phenylalanine, contributing significantly to our understanding of human physiology and metabolic disease. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical and metabolic research endeavors.

References

An In-depth Technical Guide on the Solubility and Stability of BOC-L-phenylalanine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of BOC-L-phenylalanine-d5, a deuterated and protected derivative of the essential amino acid L-phenylalanine. Understanding these physicochemical properties is critical for its effective application in peptide synthesis, drug discovery, and metabolic research, ensuring optimal conditions for storage, handling, and reaction setup.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in public literature. However, data for the non-deuterated analogue, BOC-L-phenylalanine, provides a strong estimate. The primary difference in solubility between the deuterated and non-deuterated compound is expected to be minimal.

Table 1: Quantitative and Qualitative Solubility of BOC-L-phenylalanine

| Solvent | Solvent Class | Concentration (mg/mL) | Type | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100[1] | Quantitative | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[1] |

| Methanol | Polar Protic | Soluble[2][3] | Qualitative | No quantitative data available. |

| Dichloromethane | Chlorinated | Soluble[2][3] | Qualitative | No quantitative data available. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[2] | Qualitative | No quantitative data available. |

| N-methyl-2-pyrrolidone | Polar Aprotic | Soluble[2] | Qualitative | No quantitative data available. |

| Water | Aqueous | Insoluble[4] | Qualitative | - |

| Phosphate Buffered Saline (PBS) pH 7.2 | Aqueous Buffer | Slightly Soluble | Qualitative | Data for DL-Phenyl-d5-alanine. |

| Aliphatic Hydrocarbons | Non-polar | Insoluble | Qualitative | General observation for BOC-L-phenylalanine. |

Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. Deuteration of the phenyl ring is not expected to significantly alter the chemical stability of the molecule under typical laboratory conditions.

Storage Recommendations: For long-term stability, it is recommended to store this compound in a refrigerated (+2°C to +8°C) and desiccated environment, protected from light. Under these conditions, the compound is expected to be stable for an extended period. Re-analysis of chemical purity is recommended for material stored for over three years.

Table 2: Stability of this compound under Forced Degradation Conditions

| Condition | Stressor | Expected Degradation Pathway | Notes |

| Acidic | Strong acids (e.g., TFA, HCl) | Cleavage of the Boc group to yield L-phenylalanine-d5, isobutylene, and CO2.[5] | The reaction proceeds via the formation of a stable tert-butyl cation.[5] |

| Basic | Strong bases (e.g., NaOH, KOH) | Generally stable. | The Boc group is known to be stable towards most nucleophiles and bases.[5] Some degradation may occur with very strong bases and electron-withdrawing groups on the amine, which is not the case here.[6] |

| Oxidative | Hydrogen Peroxide (H2O2) | Potential oxidation of the phenyl ring and/or the amino acid backbone.[7][8] | The specific degradation products are not well-documented for the BOC-protected form. For unprotected phenylalanine, oxidation can lead to the formation of various amino acids and other byproducts.[7] |

| Thermal | High Temperature (e.g., >100 °C) | Thermolytic cleavage of the Boc group to form L-phenylalanine-d5, isobutylene, and CO2.[9][10][11] | The presence of water can facilitate this deprotection.[11] High temperatures may also lead to racemization.[9] |

| Photolytic | UV/Visible Light | Potential for photodegradation, though the specific pathways for this deuterated and protected compound are not well-defined. | Forced degradation studies under controlled light exposure are necessary to determine the photostability profile. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring there is undissolved solid at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., DMSO, methanol, dichloromethane, PBS pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or incubator at a specific temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Analysis: Carefully withdraw a known volume of the clear supernatant. Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions).

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

Stability Assessment (Forced Degradation Study)

This protocol is designed to evaluate the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for a defined period.

-

Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to a controlled light source (e.g., UV-A and visible light) for a defined duration. A control sample should be kept in the dark under the same conditions.

-

-

Sample Neutralization: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any potential degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. Calculate the percentage of degradation.

Visualizations

The following diagrams illustrate key workflows and degradation pathways.

Caption: Workflow for solubility and stability testing of this compound.

Caption: Potential degradation pathways under different stress conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 4. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Bases - Wordpress [reagents.acsgcipr.org]

- 7. Degradation of phenylalanine in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Generation of hydrogen peroxide during the oxidation of L-phenylalanine by Proteus mirabilis isolated membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: Absolute Quantitative Proteomics Workflow using BOC-L-phenylalanine-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absolute quantification of proteins is critical for a deep understanding of cellular processes, biomarker discovery, and drug development. This application note details a robust workflow for the absolute quantification of proteins using BOC-L-phenylalanine-d5 as a heavy-labeled internal standard. Unlike relative quantification methods, which measure changes in protein abundance between samples, absolute quantification determines the precise molar amount of a protein in a sample. This is achieved by spiking a known quantity of a stable isotope-labeled standard into the sample, which co-elutes with the endogenous analyte and allows for accurate quantification by mass spectrometry (MS).

This compound is a deuterated and BOC-protected form of L-phenylalanine. The deuterium labeling provides a distinct mass shift for MS-based quantification, while the tert-Butyloxycarbonyl (BOC) protecting group allows for its use as a standard for phenylalanine-containing peptides after a deprotection step. This workflow is applicable to a wide range of sample types, including cell lysates, tissues, and biofluids.

Experimental Workflow Overview

The overall experimental workflow for absolute protein quantification using this compound as an internal standard is a multi-step process that begins with sample preparation and concludes with data analysis. A known amount of the deprotected L-phenylalanine-d5 is spiked into the protein digest, and the ratio of the endogenous "light" peptide to the "heavy" standard is used to calculate the absolute quantity of the target protein.

Detailed Experimental Protocols

Preparation of L-phenylalanine-d5 Internal Standard

A critical first step is the removal of the BOC protecting group from this compound to yield the free amino acid, L-phenylalanine-d5.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen gas supply

-

Lyophilizer

Protocol:

-

Dissolve a known quantity of this compound in a minimal amount of DCM in a clean glass vial.

-

Add an excess of TFA (e.g., 50% v/v solution of TFA in DCM).

-

Allow the reaction to proceed at room temperature for 1-2 hours with occasional vortexing.

-

Dry the sample under a gentle stream of nitrogen gas to remove the TFA and DCM.

-

Re-dissolve the residue in water and lyophilize to obtain the stable L-phenylalanine-d5 powder.

-

Accurately determine the concentration of the resulting L-phenylalanine-d5 stock solution using a suitable method, such as amino acid analysis or by creating a calibration curve with a certified L-phenylalanine standard.

Sample Preparation

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges

Protocol:

-

Cell Lysis/Tissue Homogenization: Lyse cells or homogenize tissue samples in an appropriate lysis buffer containing protease inhibitors to extract the total protein content.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation:

-

To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

-

Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

-

-

Spike-in of Internal Standard: Add a known amount of the prepared L-phenylalanine-d5 internal standard to the digested peptide mixture. The amount of standard to add should be optimized based on the expected abundance of the target protein.

-

Desalting: Acidify the sample with formic acid to a pH < 3. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. Elute the peptides and dry them in a vacuum centrifuge.

LC-MS/MS Analysis

Instrumentation:

-

High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Protocol:

-

Reconstitute the dried peptide sample in a suitable buffer (e.g., 0.1% formic acid in water).

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18) and separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. Ensure that the MS method is optimized for the detection and fragmentation of both the light (endogenous) and heavy (labeled) versions of the target peptides.

Data Analysis

Software:

-

Proteomics data analysis software capable of quantitative analysis (e.g., MaxQuant, Skyline, Proteome Discoverer).

Protocol:

-

Process the raw MS data using the chosen software. This will involve peptide identification and quantification of the peak areas for both the light and heavy peptide pairs.

-

Calculate the ratio of the peak area of the endogenous "light" peptide to the "heavy" internal standard peptide.

-

Using the known amount of the spiked-in internal standard, calculate the absolute amount of the endogenous peptide in the sample.

-

Relate the absolute amount of the peptide back to the absolute amount of the protein, taking into account the initial amount of total protein used in the analysis.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Absolute Quantification of Target Proteins in Different Cell Lines

| Target Protein | Peptide Sequence | Cell Line A (fmol/µg total protein) | Cell Line B (fmol/µg total protein) | Cell Line C (fmol/µg total protein) |

| Protein Kinase A | TASTMDNFNVFWALR | 1.25 ± 0.15 | 2.50 ± 0.21 | 0.85 ± 0.09 |

| MAPK1 | IADLGEPLVSFGVVR | 3.40 ± 0.30 | 1.75 ± 0.18 | 4.10 ± 0.45 |

| Cyclin B1 | LFPVDEAFDLVTR | 0.50 ± 0.07 | 0.95 ± 0.11 | 0.40 ± 0.05 |

Application Example: Analysis of a Signaling Pathway

Absolute quantification is particularly powerful for studying signaling pathways, where the stoichiometry and absolute abundance of pathway components can provide critical insights into pathway dynamics.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. The absolute abundance of key proteins in this pathway can determine the strength and duration of the signal.

Application Notes and Protocols for BOC-L-phenylalanine-d5 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BOC-L-phenylalanine-d5, a deuterated and protected stable isotope of L-phenylalanine, as a tracer for metabolic flux analysis (MFA). This powerful technique allows for the quantitative measurement of metabolic reaction rates, offering deep insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis is a crucial tool for understanding the dynamic nature of metabolic networks.[1] By introducing a stable isotope-labeled substrate (a "tracer") into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. The pattern and rate of isotope incorporation provide a direct measure of the metabolic fluxes through various pathways.[1] this compound serves as an excellent tracer for studying phenylalanine metabolism, which is central to protein synthesis and the biosynthesis of critical signaling molecules like tyrosine and catecholamines.[1] Dysregulation of this pathway is implicated in several diseases, including phenylketonuria (PKU) and certain cancers.[1][2]

The use of a deuterated tracer like d5-phenylalanine offers the advantage of being readily distinguishable from its unlabeled counterpart by mass spectrometry, allowing for precise quantification of isotopic enrichment.[3] The tert-butyloxycarbonyl (BOC) protecting group enhances the tracer's stability and facilitates its use in various experimental setups.

Key Metabolic Fates of L-Phenylalanine

The primary metabolic pathways of L-phenylalanine that can be investigated using this compound include:

-

Protein Synthesis: A significant portion of L-phenylalanine is incorporated into newly synthesized proteins.

-

Conversion to L-Tyrosine: The irreversible hydroxylation of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase is a major catabolic route.[1]

-

Transamination to Phenylpyruvic Acid: This represents an alternative catabolic pathway for L-phenylalanine.[1]

Data Presentation: Quantitative Metabolic Flux Data

The following tables summarize quantitative data from tracer studies investigating phenylalanine metabolism. These values can serve as a reference for expected metabolic flux distributions.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults (Postabsorptive State)

| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Reference |

| Phenylalanine Turnover | 36.1 ± 5.1 | [4] |

| Tyrosine Turnover | 39.8 ± 3.5 | [4] |

| Phenylalanine to Tyrosine Conversion | 5.83 ± 0.59 | [4] |

Table 2: Phenylalanine Flux in Different Physiological States

| State | Phenylalanine Flux (μmol·kg⁻¹·h⁻¹) | Reference |

| Postabsorptive | ~46 | [5] |

| Fed | Variable, dependent on intake | [6] |

Table 3: Phenylalanine Metabolism in Disease - Multiple Myeloma (MM)

| Sample Type | Phenylalanine Level (Relative Abundance) | Reference |

| Healthy Peripheral Blood Plasma | Higher | [7] |

| MM Peripheral Blood Plasma | Lower | [7] |

| Healthy Bone Marrow | Lower | [7] |

| MM Bone Marrow | Higher | [7] |

Experimental Protocols

This section outlines a comprehensive methodology for an in vivo metabolic flux analysis study using this compound.

Deprotection of this compound

Prior to its use as a metabolic tracer, the BOC protecting group must be removed to yield free L-phenylalanine-d5. A common method for this is trifluoroacetic acid (TFA) cleavage.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of trifluoroacetic acid (e.g., 10 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected L-phenylalanine-d5. Confirm the purity and identity of the product using analytical techniques such as NMR and mass spectrometry.

In Vivo Metabolic Flux Analysis Study

This protocol describes a primed, continuous intravenous infusion of L-phenylalanine-d5 to achieve isotopic steady state.

a. Subject/Animal Preparation:

-

Subjects should fast overnight (10-12 hours) to reach a postabsorptive state.[1]

-

Collect a baseline blood sample before tracer administration.[1]

b. Tracer Administration:

-

Administer a primed, continuous intravenous infusion of the prepared L-phenylalanine-d5. The priming dose helps to rapidly achieve isotopic steady state.[1]

-

Maintain the continuous infusion for a period of 4-6 hours.[1]

c. Sample Collection:

-

Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.[1]

-

Collect samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.[1]

d. Sample Processing:

-

Separate plasma by centrifugation at 4°C.

-

For accurate quantification, add an internal standard (e.g., L-[¹³C₆]-Phenylalanine) to the plasma samples.

-

Precipitate proteins in the plasma using a suitable agent like perchloric acid or methanol.

-

Collect the supernatant containing the amino acids after centrifugation.

LC-MS/MS Analysis

Analyze the prepared samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of L-phenylalanine-d5 and its metabolites.

a. Liquid Chromatography (LC) Parameters:

-

Column: A suitable column for amino acid analysis (e.g., a HILIC column).

-

Mobile Phase: A gradient of aqueous and organic solvents, often with additives like ammonium acetate to improve ionization.

-

Flow Rate: Optimized for the specific column and separation.

-

Injection Volume: Typically in the range of 1-10 µL.

b. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray ionization (ESI), typically in positive mode for amino acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Mass Transitions:

-

L-phenylalanine-d5: Monitor the transition from the precursor ion (m/z of L-phenylalanine-d5 + H⁺) to a specific product ion.

-

L-phenylalanine (unlabeled): Monitor the transition from the precursor ion (m/z of L-phenylalanine + H⁺) to its corresponding product ion.

-

L-tyrosine (from labeled phenylalanine): Monitor for the appearance of deuterated tyrosine.

-

Internal Standard (e.g., L-[¹³C₆]-Phenylalanine): Monitor the specific mass transition for the internal standard.

-

Data Analysis and Flux Calculation

-

From the LC-MS/MS data, determine the isotopic enrichment (tracer-to-tracee ratio) of phenylalanine and its metabolites in plasma.

-

Calculate metabolic flux rates using established metabolic models and computational software (e.g., INCA, 13CFLUX).[1] These models utilize the isotopic enrichment data and a defined metabolic network to estimate the rates of different reactions.[1]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a minimally invasive protocol for the determination of phenylalanine and lysine kinetics in humans during the fed state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylalanine deprivation inhibits multiple myeloma progression by perturbing endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of L-Phenylalanine using GC-MS with BOC-L-Phenylalanine-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of amino acids. However, due to their low volatility, amino acids require a derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis. This application note provides a detailed protocol for the quantitative analysis of L-phenylalanine in biological samples using a deuterated internal standard, BOC-L-phenylalanine-d5, and derivatization with ethyl chloroformate (ECF). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This method is particularly relevant for applications in clinical diagnostics, such as monitoring Phenylketonuria (PKU), as well as in metabolic research and pharmaceutical development.[2][3]

Principle

The protocol involves the derivatization of both the endogenous L-phenylalanine and the spiked this compound internal standard with ethyl chloroformate (ECF) in an aqueous medium.[4] The BOC (tert-Butoxycarbonyl) protecting group on the internal standard is removed under the reaction conditions, allowing the deuterated phenylalanine to be derivatized in the same manner as the analyte. The resulting N-ethoxycarbonyl (EOC) amino acid esters are volatile and can be efficiently separated and quantified by GC-MS.[5] Quantification is achieved by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The analysis is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocols

Materials and Reagents

-

L-Phenylalanine standard

-

This compound (Internal Standard)

-

Ethyl Chloroformate (ECF)

-

Pyridine

-

Anhydrous Ethanol

-

Sodium Hydroxide (NaOH)

-

Chloroform

-

n-Hexane

-

Anhydrous Sodium Sulfate

-

L-2-chlorophenylalanine (for quality control, optional)[4]

-

Ultrapure water

Sample Preparation

-

Serum/Plasma Samples: Thaw frozen serum or plasma samples at room temperature.

-

Deproteinization: To 100 µL of the sample, add 200 µL of ethanol to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant for the derivatization step.

Calibration Standards and Quality Controls

-

Prepare a stock solution of L-phenylalanine in ultrapure water.

-

Prepare a series of calibration standards by spiking known concentrations of the L-phenylalanine stock solution into a blank matrix (e.g., charcoal-stripped serum or water).

-

Prepare a stock solution of this compound in ethanol.

-

Spike each calibration standard and sample with a fixed concentration of the this compound internal standard.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.

Derivatization Procedure[5]

-

To 100 µL of the deproteinized supernatant, calibration standard, or QC sample, add 500 µL of a solution containing ethanol, water, and pyridine (40:40:20 v/v/v).

-

Add 50 µL of ethyl chloroformate (ECF). Vortex vigorously for 30 seconds.

-

Add another 50 µL of ECF and vortex again for 30 seconds.

-

Adjust the pH of the solution to 9-10 with 7 M NaOH to ensure complete derivatization of all functional groups.[4]

-

Add 500 µL of chloroform to extract the derivatized amino acids. Vortex for 1 minute.

-

Centrifuge at 2,000 rpm for 5 minutes to separate the layers.

-

Transfer the lower organic (chloroform) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp to 290 °C at 10 °C/min, hold for 5 min. |

| Transfer Line Temp. | 290 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |